2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile
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Overview
Description
The chemical compound "2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile" is an indole derivative, a class of compounds known for their significance in various fields of chemistry and pharmacology. Indole derivatives are of great interest due to their complex molecular structure and diverse chemical properties, making them suitable for a wide range of applications in organic synthesis, material science, and medicinal chemistry.
Synthesis Analysis
The synthesis of indole derivatives often involves multistep reactions, including alkylation, cyclization, and substitution processes. For instance, the synthesis of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid, a related compound, is achieved by alkylation of 3-(1H-indole-3-carbonyl)aminopropionic acid methyl ester with bromoethane, followed by saponification and acidation, yielding the product in 89.0% yield. This method showcases the typical approach to modifying indole cores with various substituents (Xing, 2010).
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The addition of various substituents, such as the ethyl(phenyl)amino group and the nitrile functionality, significantly impacts the molecule's electronic distribution, conformation, and overall reactivity. X-ray diffraction methods often reveal these compounds' crystal structures, demonstrating intricate molecular geometries and intermolecular interactions, such as hydrogen bonding, which contribute to their stability and properties.
Chemical Reactions and Properties
Indole derivatives, including "2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile", participate in a variety of chemical reactions. These compounds are known for their nucleophilic and electrophilic sites, allowing for reactions such as Michael addition, imino-nitrile cyclization, and substitution reactions. For example, the synthesis of 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile involves Tandem Michael addition/imino-nitrile cyclization, highlighting the versatile reactivity of indole derivatives (Dong et al., 2010).
Scientific Research Applications
Structural and Optical Properties Study
The research by Zeyada, El-Nahass, and El-Shabaan (2016) explored the structural and optical properties of 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile and its derivatives. These compounds exhibited polycrystalline forms as synthesized powders and turned into nanocrystallites within an amorphous matrix upon thermal deposition. The study highlighted the unchanged chemical bonds post-deposition and detailed the compounds' optical properties derived from spectrophotometer measurements. This research is pivotal for understanding the materials' potential in photovoltaic applications and electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
The work of Abdel Hameed et al. (2020) explored the corrosion inhibition properties of certain heterocyclic derivatives on C-Steel surfaces in HCl environments. The study's insights on the adsorption properties and efficiency of these compounds in protecting metals from corrosion can be instrumental for industrial applications, such as in pipeline protection and metal surface treatments (Abdel Hameed et al., 2020).
Green Chemistry in Synthesis
A study highlighted by Nikalje et al. (2016) demonstrated the synthesis of 6-amino-4-(Substituted phenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile using an ionic liquid as an eco-friendly catalyst. This research underscores the importance of green chemistry in synthesizing potentially bioactive compounds while minimizing environmental impact. The method offers advantages such as high yields, short reaction times, and reusability of the catalyst, marking a significant step towards sustainable chemical synthesis (Nikalje et al., 2016).
Antibacterial Activity Evaluation
Research conducted by Sharafi-kolkeshvandi et al. (2016) involved the green synthesis of 6H-pyrrolo[3,2,1-de]phenazin-1-amine derivatives through paired electrochemical processes. The study not only presented a novel synthetic pathway but also evaluated the antibacterial efficacy of the synthesized compounds against various bacterial strains. This approach offers insights into developing new antibacterial agents and the application of electrochemical methods in organic synthesis (Sharafi-kolkeshvandi et al., 2016).
Future Directions
The future directions for the study of “2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile” and related compounds could involve the exploration of their biological and pharmaceutical activities , the development of novel methods of synthesis , and the investigation of their role in multicomponent reactions .
properties
IUPAC Name |
2-[(N-ethylanilino)methyl]-1-methylindole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-3-22(15-9-5-4-6-10-15)14-19-17(13-20)16-11-7-8-12-18(16)21(19)2/h4-12H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIPKWHDODRKQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C2=CC=CC=C2N1C)C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile |
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